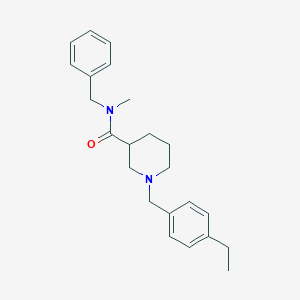![molecular formula C17H24N4O2 B246858 2-(4-morpholinyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazole](/img/structure/B246858.png)
2-(4-morpholinyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-morpholinyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazole, also known as mebendazole, is a benzimidazole derivative that has been used as an anthelmintic drug for many years. In recent years, mebendazole has attracted attention as a potential anti-cancer agent due to its ability to inhibit microtubule polymerization and disrupt mitotic spindle formation.
Mécanisme D'action
Mebendazole exerts its anti-cancer effects by disrupting microtubule polymerization and mitotic spindle formation. It binds to the colchicine-binding site on tubulin, preventing tubulin polymerization and leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Mebendazole has been shown to have a range of biochemical and physiological effects. It has been found to inhibit angiogenesis, reduce inflammation, and modulate immune function. Mebendazole has also been shown to have anti-parasitic effects, making it a useful drug for the treatment of parasitic infections.
Avantages Et Limitations Des Expériences En Laboratoire
Mebendazole has several advantages as a research tool. It is a relatively inexpensive drug that is widely available. It has also been shown to have low toxicity, making it a safe drug to use in lab experiments. However, 2-(4-morpholinyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazole has some limitations as a research tool. It has poor solubility in aqueous solutions, which can make it difficult to administer to cells in culture. It also has poor bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several potential future directions for 2-(4-morpholinyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazole research. One area of interest is the development of 2-(4-morpholinyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazole analogs with improved solubility and bioavailability. Another area of interest is the use of 2-(4-morpholinyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazole in combination with other drugs to enhance their anti-cancer activity. Finally, there is interest in exploring the potential use of 2-(4-morpholinyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazole as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease, which are characterized by abnormal microtubule function.
Méthodes De Synthèse
Mebendazole can be synthesized by reacting 2-amino-5-chlorobenzimidazole with 4-morpholineethanol in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to yield 2-(4-morpholinyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazole as a white crystalline powder.
Applications De Recherche Scientifique
Mebendazole has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of a wide range of cancer cell lines, including leukemia, melanoma, breast, lung, and colon cancer. Mebendazole has also been found to have synergistic effects with other chemotherapy drugs, enhancing their anti-cancer activity.
Propriétés
Formule moléculaire |
C17H24N4O2 |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
4-[2-(2-morpholin-4-ylbenzimidazol-1-yl)ethyl]morpholine |
InChI |
InChI=1S/C17H24N4O2/c1-2-4-16-15(3-1)18-17(20-9-13-23-14-10-20)21(16)6-5-19-7-11-22-12-8-19/h1-4H,5-14H2 |
Clé InChI |
RUZVCXFNPGYKKW-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCN2C3=CC=CC=C3N=C2N4CCOCC4 |
SMILES canonique |
C1COCCN1CCN2C3=CC=CC=C3N=C2N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



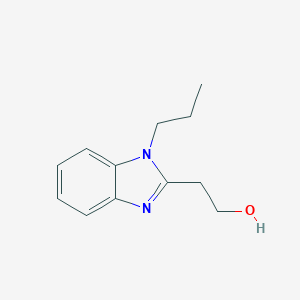
![N-({1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-2-furamide](/img/structure/B246819.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1'-propyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B246829.png)
![1'-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B246830.png)
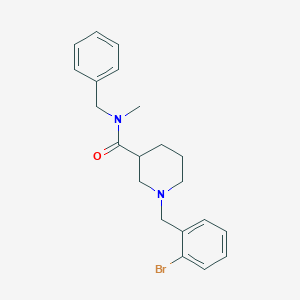
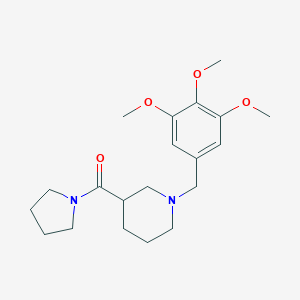
![N-methyl-N-(phenylmethyl)-1-[[2-(trifluoromethyl)phenyl]methyl]-3-piperidinecarboxamide](/img/structure/B246835.png)
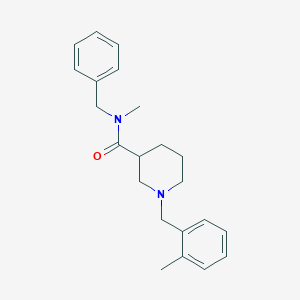
![1-Phenyl-4-{[1-(3-pyridinylmethyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B246837.png)
![Biphenyl-4-yl[4-(furan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B246839.png)
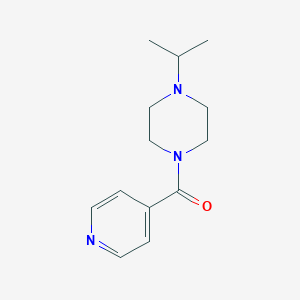
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246841.png)
![N-benzyl-N-methyl-1-[4-(methylsulfanyl)benzyl]-3-piperidinecarboxamide](/img/structure/B246843.png)
